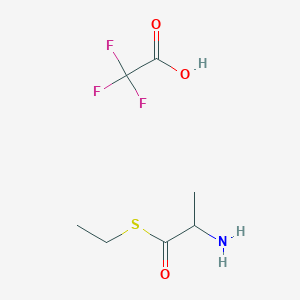
Amino-(4-hydroxy-3-ethoxy-phenyl)-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amino-(4-hydroxy-3-ethoxy-phenyl)-acetic acid is an organic compound that features both amino and hydroxy functional groups attached to a phenyl ring, with an ethoxy substituent at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Amino-(4-hydroxy-3-ethoxy-phenyl)-acetic acid typically involves multi-step organic reactions. One common method includes the ethylation of 4-hydroxyphenylacetic acid followed by nitration, reduction, and subsequent amino group introduction. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. The purification process often includes crystallization, distillation, and chromatography techniques.
Types of Reactions:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The nitro group (if present in intermediates) can be reduced to an amino group.
Substitution: The ethoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using iron and hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products:
- Quinone derivatives from oxidation.
- Amino derivatives from reduction.
- Substituted phenylacetic acids from nucleophilic substitution.
Wissenschaftliche Forschungsanwendungen
Amino-(4-hydroxy-3-ethoxy-phenyl)-acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a precursor for biologically active compounds.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of polymers and materials with specific properties.
Wirkmechanismus
The mechanism by which Amino-(4-hydroxy-3-ethoxy-phenyl)-acetic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The amino and hydroxy groups can form hydrogen bonds and interact with active sites, while the ethoxy group may influence the compound’s lipophilicity and membrane permeability. These interactions can modulate biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
4-Hydroxy-3-methoxyphenylacetic acid: Similar structure but with a methoxy group instead of an ethoxy group.
4-Hydroxyphenylacetic acid: Lacks the ethoxy substituent.
3-Ethoxy-4-hydroxybenzoic acid: Similar functional groups but different core structure.
Uniqueness: Amino-(4-hydroxy-3-ethoxy-phenyl)-acetic acid is unique due to the combination of its functional groups and the ethoxy substituent, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
54172-60-0 |
|---|---|
Molekularformel |
C10H13NO4 |
Molekulargewicht |
211.21 g/mol |
IUPAC-Name |
2-amino-2-(3-ethoxy-4-hydroxyphenyl)acetic acid |
InChI |
InChI=1S/C10H13NO4/c1-2-15-8-5-6(3-4-7(8)12)9(11)10(13)14/h3-5,9,12H,2,11H2,1H3,(H,13,14) |
InChI-Schlüssel |
NIIHAAOVHBSZJW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)C(C(=O)O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



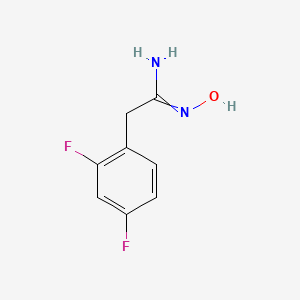
![4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B12440726.png)
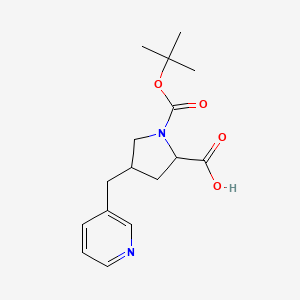

![3-[2-butyl-1-[2-(diethylamino)ethyl]-5-benzimidazolyl]-N-hydroxy-2-propenamide](/img/structure/B12440734.png)
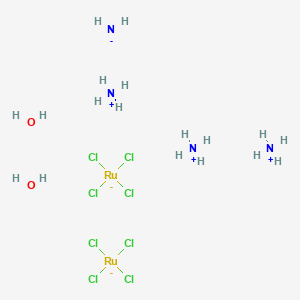
![(9R)-9-[(triisopropylsilyl)oxy]-6H,7H,8H,9H-cyclohepta[b]pyridin-5-one hydrochloride](/img/structure/B12440761.png)


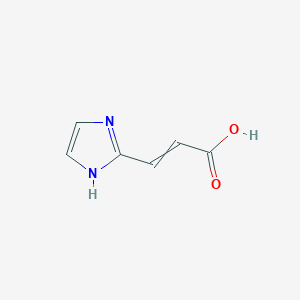
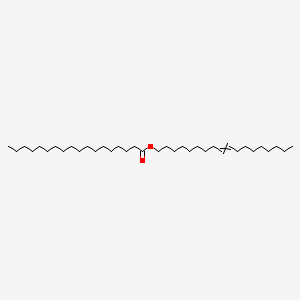
![4-[6-(m-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid](/img/structure/B12440792.png)
